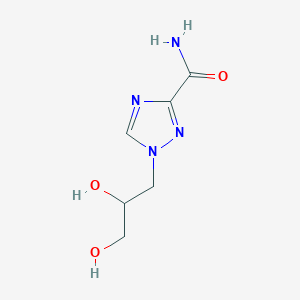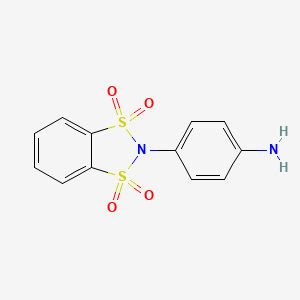
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 1H-1,2,4-triazole-3-carboxamide with 2,3-dihydroxypropyl derivatives. One common method includes the alkylation of 1H-1,2,4-triazole-3-carboxamide with 2,3-dihydroxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
Scientific Research Applications
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
1-(2,3-dihydroxypropyl)-2-methyl-5-nitroimidazole: This compound has similar structural features but includes a nitro group, which imparts different chemical and biological properties.
Glycerol monostearate: Although not a triazole derivative, it shares the dihydroxypropyl group and is used in various industrial applications. The uniqueness of this compound lies in its combination of the triazole ring and dihydroxypropyl group, which confer specific chemical reactivity and potential biological activities
Properties
Molecular Formula |
C6H10N4O3 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C6H10N4O3/c7-5(13)6-8-3-10(9-6)1-4(12)2-11/h3-4,11-12H,1-2H2,(H2,7,13) |
InChI Key |
RWGIWFWNCNVNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(CO)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14962447.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962456.png)
![9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962471.png)

![Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B14962479.png)

![4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B14962495.png)

![[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B14962501.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
![N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B14962512.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate](/img/structure/B14962520.png)
![9-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962533.png)
![Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B14962534.png)
